1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide
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Overview
Description
1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenyl group, and a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3,4-dihydronaphthalene with aniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-3,4-dihydronaphthalene: Shares a similar core structure but lacks the aniline and carboxamide groups.
4-Anilino-N-phenethylpiperidine: Contains an aniline group and a similar structural motif but differs in the overall framework.
Uniqueness: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64300-04-5 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O/c26-23(25-19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22(21)24-18-10-3-1-4-11-18/h1-14,24H,15-16H2,(H,25,26) |
InChI Key |
KBXXSADSWKDGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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